molecular formula C22H26FNO3S2 B2880611 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1705196-87-7

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2880611
CAS No.: 1705196-87-7
M. Wt: 435.57
InChI Key: ZNAJSIPFQRLXNB-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H26FNO3S2 and its molecular weight is 435.57. The purity is usually 95%.
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Biological Activity

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a thiazepane ring and various functional groups that may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22FNOS
  • Molecular Weight : 379.5 g/mol

Structural Features

FeatureDescription
Thiazepane RingProvides structural stability and bioactivity
Fluorophenyl GroupEnhances binding affinity
Isopropylsulfonyl GroupMay contribute to solubility and reactivity

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenyl group is believed to enhance binding affinity to biological targets, while the thiazepane ring contributes to the compound's overall stability and bioavailability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It might interact with receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the thiazepane ring may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in treating infections.

Anticancer Activity

Studies suggest that thiazepane derivatives can exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study tested various thiazepane derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to this compound, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
  • Anticancer Activity :
    • In vitro studies demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to elucidate the specific pathways affected by this compound.
  • Neurological Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityUnique Features
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanoneModerate antimicrobialLacks fluorine; altered binding
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanoneAnticancer activity observedChlorine substitution affects reactivity
1-7-(2-fluorophenyl)-1,4-thiazepan-4-ylmethanonePotential neuroprotective effectsThiophene moiety; different activity profile

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3S2/c1-16(2)29(26,27)18-9-7-17(8-10-18)15-22(25)24-12-11-21(28-14-13-24)19-5-3-4-6-20(19)23/h3-10,16,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAJSIPFQRLXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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